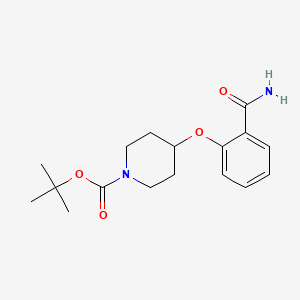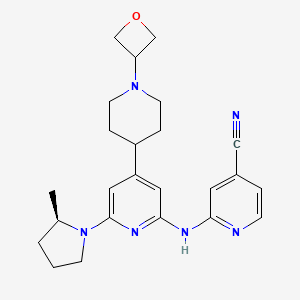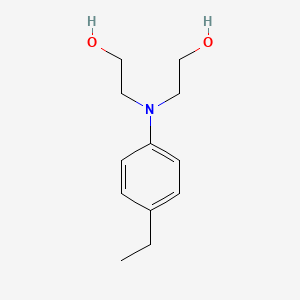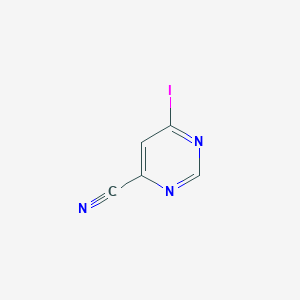
5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: This compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-ethyl-1H-pyrazole-4-carbonitrile: Lacks the propan-2-yl group, which may affect its reactivity and applications.
3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile:
Uniqueness
5-amino-3-ethyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both the amino and nitrile groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-amino-3-ethyl-1-propan-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H14N4/c1-4-8-7(5-10)9(11)13(12-8)6(2)3/h6H,4,11H2,1-3H3 |
InChI Key |
AUFOVXZJMUDKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C#N)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)


![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)







![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
